N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-17(2)15-21(25)22-16-19(20-9-6-14-26-20)24-12-10-23(11-13-24)18-7-4-3-5-8-18/h3-9,14,17,19H,10-13,15-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXLKLBQZHKGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a phenylpiperazine moiety, and an amide functional group. Its molecular formula is C23H30N4O3, and it is characterized by the following structural components:
- Furan Ring : Known for its pharmacological properties.
- Phenylpiperazine : Often associated with various neuropharmacological effects.
- Amide Group : Contributes to the compound's stability and solubility.
Anticancer Properties
Research indicates that compounds containing furan and piperazine structures exhibit significant anticancer activities. For instance, derivatives with similar configurations have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells. The mechanism often involves:
- Induction of Apoptosis : Studies have demonstrated that furan-based compounds can disrupt the cell cycle, leading to increased apoptosis rates. For example, compounds derived from furan have been shown to increase levels of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2) .
- Inhibition of Tubulin Polymerization : Certain derivatives have been reported to inhibit β-tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest in the G2/M phase .
Neuropharmacological Effects
The compound's interaction with adenosine receptors has been explored, particularly its antagonistic effects on A2A receptors, which are implicated in neurodegenerative diseases. Additionally, it may exhibit acetylcholinesterase inhibitory activity, relevant for conditions such as Alzheimer’s disease .
Research Findings and Case Studies
A variety of studies have investigated the biological activity of furan-based derivatives:
- Cytotoxicity Studies :
- Mechanistic Studies :
- Selectivity Index (SI) :
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on their core pharmacophores and substituents. Below is a detailed comparison with key examples from the literature:
Piperazine-Based Carboxamides
Compounds sharing the 4-phenylpiperazine scaffold with variable carboxamide substituents ():
Key Observations :
- Target vs. The methoxy group in 34 may enhance receptor affinity but reduce metabolic stability compared to the target’s unsubstituted furan .
- Target vs.
- Azetidinone vs. Target: The β-lactam ring in azetidinone derivatives introduces rigidity but may reduce bioavailability compared to the flexible 3-methylbutanamide chain .
Furan-Containing Amides
Compounds with furan or benzofuran motifs ():
Key Observations :
- Target vs. 8f : Both share the 3-methylbutanamide group, but 8f lacks the piperazine and furan motifs. The hydroxyl group in 8f enhances polarity, contrasting with the target’s lipophilic furan and phenylpiperazine .
- Target vs. Cyclohexyl-Furan : The cyclohexyl group in the analog increases steric bulk, while the target’s piperazine enables hydrogen bonding and cationic interactions .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the furan, piperazine, and amide groups .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Heavy atoms (e.g., Cl or Br derivatives) may improve diffraction quality .
Advanced Consideration
Time-resolved FT-IR or Raman spectroscopy tracks dynamic conformational changes (e.g., piperazine ring puckering) under varying pH or temperature .
What in vitro screening strategies assess its pharmacological potential?
Q. Basic Research Focus
- Receptor binding assays : Screen against serotonin (5-HT₁A) or dopamine (D₂/D₃) receptors using radioligands (e.g., [³H]-spiperone) to identify affinity profiles .
- Enzyme inhibition : Test against acetylcholinesterase or kinases via fluorometric/colorimetric assays (e.g., Ellman’s method) .
Advanced Consideration
High-content screening (HCS) with live-cell imaging quantifies subcellular effects (e.g., mitochondrial membrane potential changes) .
How can structure-activity relationship (SAR) studies elucidate critical functional groups?
Q. Basic Research Focus
- Analog synthesis : Replace the furan with thiophene or phenyl groups. Modify the piperazine’s phenyl substituent (e.g., 2-methoxy vs. 2,3-dichloro) .
- Bioassays : Compare IC₅₀ values in receptor binding or cytotoxicity assays to map substituent effects .
Advanced Consideration
Free-energy perturbation (FEP) calculations predict binding affinity changes upon substituent modification, guiding synthetic priorities .
What computational methods predict its binding modes and pharmacokinetics?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., D₃ dopamine receptor PDB: 3PBL) to identify key interactions (e.g., hydrogen bonds with piperazine) .
- MD simulations : Simulate solvation dynamics in lipid bilayers to estimate blood-brain barrier permeability .
How should researchers resolve discrepancies in biological activity data?
Q. Advanced Research Focus
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (e.g., ANOVA with post-hoc tests) .
What strategies improve solubility for in vivo studies?
Q. Basic Research Focus
- Co-solvents : Use cyclodextrins or PEG-400 in aqueous buffers .
- Salt formation : Hydrochloride salts enhance water solubility via protonation of the piperazine nitrogen .
Advanced Consideration
Nanoparticle encapsulation (e.g., PLGA nanoparticles) sustains release and improves bioavailability .
How are metabolic stability and pharmacokinetics evaluated?
Q. Advanced Research Focus
- Liver microsomes : Incubate with NADPH and quantify parent compound degradation via LC-MS/MS .
- In vivo PK : Administer IV/PO doses in rodents and measure plasma half-life, Cmax, and AUC using validated bioanalytical methods .
What methods confirm target engagement in cellular models?
Q. Advanced Research Focus
- CRISPR knockdown : Silence suspected targets (e.g., D₃ receptors) and assess loss of compound activity .
- Reporter assays : Use luciferase-linked pathways (e.g., cAMP response elements) to quantify receptor modulation .
How is enantiomeric purity validated during synthesis?
Q. Advanced Research Focus
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) .
- Circular dichroism (CD) : Compare experimental spectra with pure enantiomer references .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
